![molecular formula C15H20BrNO2 B15356759 Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B15356759.png)
Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate typically involves the following steps:
Bromination: The starting material, 4-bromophenylmethanol, undergoes bromination to introduce the bromo group at the para position of the benzene ring.
Piperidine Formation: The brominated compound is then reacted with piperidine-3-carboxylic acid ethyl ester under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromo group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Piperidine-3-carboxylic acid and piperidine-3-one.
Reduction: Piperidine-3-amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Its bromo group makes it a versatile building block for further chemical modifications.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for drug development.
Industry: The compound is used in the manufacturing of agrochemicals and dyes due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to receptors and enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparación Con Compuestos Similares
Ethyl 3-(4-bromophenyl)propionate: Similar structure but lacks the piperidine ring.
4-Bromophenylacetic acid: Contains a bromophenyl group but is a carboxylic acid rather than an ester.
Uniqueness: Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate is unique due to its piperidine ring, which provides additional chemical stability and reactivity compared to similar compounds. This makes it more versatile in various chemical and biological applications.
Propiedades
Fórmula molecular |
C15H20BrNO2 |
|---|---|
Peso molecular |
326.23 g/mol |
Nombre IUPAC |
ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12/h4-7,17H,2-3,8-11H2,1H3 |
Clave InChI |
ILKCZFITHVVGBM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


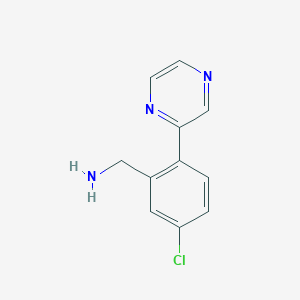
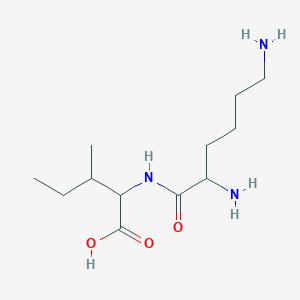
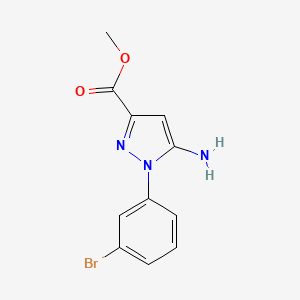

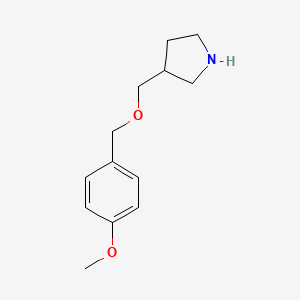
![N-[5-(6-chloro-5-nitropyridin-3-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B15356724.png)
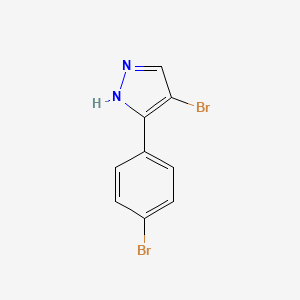
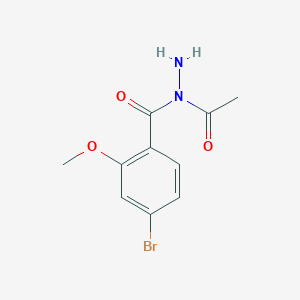
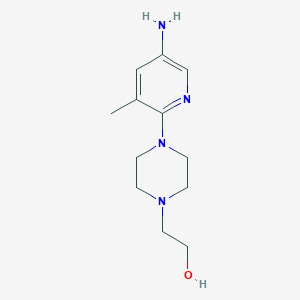


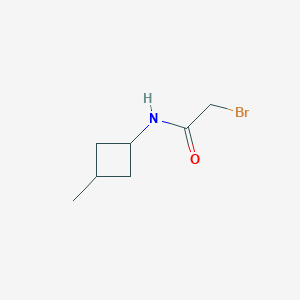
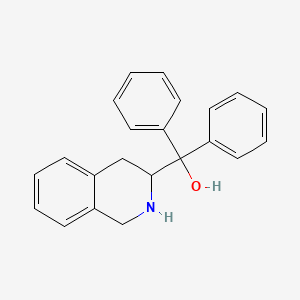
![N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide](/img/structure/B15356776.png)
